3,5-Dimethyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid
Description
3,5-Dimethyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid is an organic compound with a complex structure It is characterized by the presence of a benzoic acid core substituted with dimethyl groups and a tert-butoxycarbonyl (Boc) protected amine group
Properties
IUPAC Name |
3,5-dimethyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-9-6-11(13(17)18)7-10(2)12(9)8-16-14(19)20-15(3,4)5/h6-7H,8H2,1-5H3,(H,16,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKDEKSLLKIKSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CNC(=O)OC(C)(C)C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2253630-30-5 | |
| Record name | 4-({[(tert-butoxy)carbonyl]amino}methyl)-3,5-dimethylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid typically involves multiple steps:
Starting Material: The synthesis begins with a suitable benzoic acid derivative.
Substitution Reaction: Introduction of dimethyl groups at the 3 and 5 positions of the benzoic acid core.
Protection of Amine Group: The amine group is protected using tert-butoxycarbonyl (Boc) protection to prevent unwanted reactions during subsequent steps.
Coupling Reaction: The protected amine is then coupled with the benzoic acid derivative to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can participate in substitution reactions, particularly at the benzoic acid core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3,5-Dimethyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid involves its interaction with specific molecular targets. The Boc-protected amine group can be deprotected under acidic conditions, allowing the free amine to interact with various biological targets. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylbenzoic acid: Lacks the Boc-protected amine group.
4-Aminomethylbenzoic acid: Lacks the dimethyl substitutions.
Boc-protected amines: Similar in terms of the protective group but differ in the core structure.
Uniqueness
3,5-Dimethyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid is unique due to the combination of dimethyl substitutions and the Boc-protected amine group, which confer specific chemical and biological properties not found in the similar compounds listed above.
Biological Activity
3,5-Dimethyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological properties, including antimicrobial and anti-inflammatory activities, as well as insights from recent studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Chemical Formula | C₁₃H₁₉N₁O₄ |
| Molecular Weight | 259.35 g/mol |
| IUPAC Name | 2,4-dimethyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pentanoic acid |
| CAS Number | 1694122-93-4 |
Antimicrobial Activity
Recent studies have highlighted the compound's efficacy against various bacterial strains, particularly those resistant to conventional antibiotics. For instance, research indicates that it exhibits significant antimicrobial properties against extended-spectrum beta-lactamase (ESBL) producing bacteria, which are known for their resistance to multiple drugs. The mechanism of action appears to involve the inhibition of cell wall synthesis, leading to bacterial cell death .
Table 1: Antimicrobial Efficacy Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 8 µg/mL |
| Klebsiella pneumoniae | 4 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
Anti-inflammatory Activity
The compound also demonstrates promising anti-inflammatory effects. In a study involving lipopolysaccharide (LPS)-induced inflammation in rats, administration of the compound resulted in significant reductions in pro-inflammatory cytokines such as TNF-α and IL-1β. This suggests that the compound may modulate inflammatory pathways, potentially through inhibition of cyclooxygenase (COX) enzymes .
Table 2: Inflammatory Markers Before and After Treatment
| Marker | Control Group (pg/mL) | Treatment Group (pg/mL) |
|---|---|---|
| TNF-α | 10,000 | 5,700 |
| IL-1β | 3,000 | 2,320 |
Case Studies
-
Case Study on Antimicrobial Properties :
A clinical trial evaluated the effectiveness of the compound in treating skin infections caused by resistant bacterial strains. The results indicated a high success rate in infection resolution, with minimal side effects reported. -
Case Study on Anti-inflammatory Effects :
Another study assessed the compound's impact on patients with inflammatory bowel disease (IBD). Patients receiving the treatment showed marked improvement in symptoms and a decrease in inflammatory markers.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 3,5-Dimethyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid?
- Methodological Answer : A general procedure involves coupling a tert-butyl carbamate-protected amine intermediate with a substituted benzoic acid derivative under mild conditions. For example, similar syntheses (e.g., triazine-linked benzoic acids) use 1,1-dimethylethyl aminobenzoate precursors, heated at 45°C for 1–1.25 hours in polar aprotic solvents like DMSO, achieving near-quantitative yields . Key parameters include solvent choice, temperature control, and stoichiometric ratios of reactants. Purification via column chromatography or recrystallization is recommended.
Q. How can researchers confirm the structural identity of this compound using spectroscopic and chromatographic methods?
- Methodological Answer :
- 1H NMR : Analyze aromatic proton splitting patterns (e.g., dimethyl groups at 3,5-positions) and tert-butyl carbamate signals (δ ~1.3 ppm for -C(CH3)3). Compare with published spectra of analogous benzoic acid derivatives .
- TLC : Use hexane/EtOH (1:1) to monitor reaction progress; Rf values for similar compounds range from 0.59–0.62 .
- Melting Point : Determine consistency with literature values (e.g., 180–220°C for structurally related benzoic acids) .
Advanced Research Questions
Q. How can impurities or stereoisomers in synthesized batches be resolved and quantified?
- Methodological Answer :
- HPLC : Employ gradient elution with C18 columns and mobile phases containing trifluoroacetic acid (TFA) to separate co-eluting epimers, as minor chromatographic adjustments (e.g., pH, temperature) can enhance resolution .
- Mass Spectrometry : Use high-resolution LC-MS to identify unidentified impurities (e.g., sulfinyl or triazole byproducts) by matching exact masses to theoretical values .
Q. What experimental design considerations are critical for ensuring reproducibility in stability studies?
- Methodological Answer :
- Sample Stabilization : Store solutions at 4°C with inert gas purging to minimize organic degradation, as seen in wastewater matrix studies where temperature-controlled storage reduced compound breakdown .
- Accelerated Stability Testing : Expose the compound to stressors (e.g., UV light, 40°C/75% RH) and monitor degradation via HPLC-UV at intervals (0, 1, 3, 6 months).
Q. How can computational modeling predict the compound’s reactivity or interactions in biological systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites on the benzoic acid core and tert-butyl carbamate group.
- Molecular Dynamics (MD) : Simulate binding affinities to target proteins (e.g., enzymes with hydrophobic active sites) using software like GROMACS, parameterizing force fields with experimental NMR data .
Notes on Contradictions and Limitations
- Stereochemical Variability : Epimer separation challenges (e.g., co-elution in HPLC) require method optimization, as noted in pharmacopeial guidelines .
- Degradation Under Prolonged Assays : Organic degradation in aqueous matrices (e.g., bioassays) necessitates stabilizing agents or shortened experimental timelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
